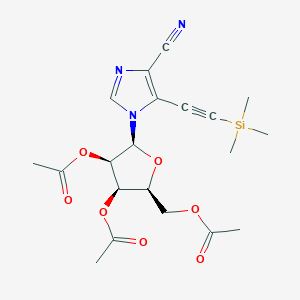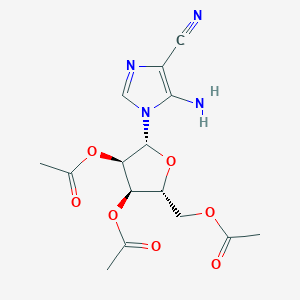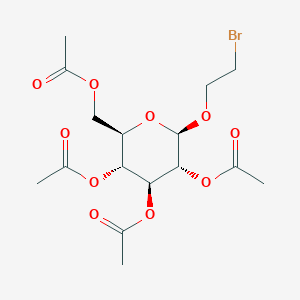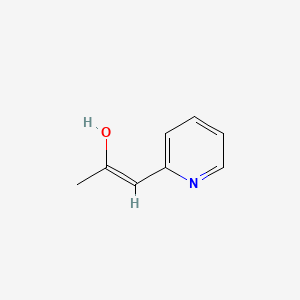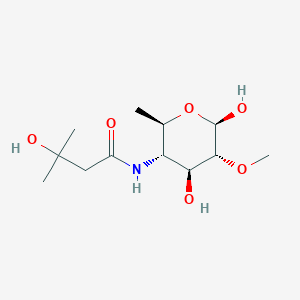
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester, also known as DOPBE, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. DOPBE is a proline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and proteins. 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to bind to the active site of enzymes and proteins, preventing the substrate from binding and inhibiting their function.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is capable of inhibiting the activity of a number of enzymes, including proteases and kinases. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to be effective in inhibiting the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester in laboratory experiments is its high purity and yield, which make it a practical choice for use in a range of applications. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are a number of potential future directions for research involving 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester. One area of interest is in the development of new inhibitors for specific enzymes and proteins. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester could be used in the study of protein-protein interactions in complex systems, such as in the study of signaling pathways in cells. Finally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester could be used in the development of new cancer therapeutics, where its ability to inhibit the growth of cancer cells could be exploited.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves the reaction of 9-phenylfluorene with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of benzylamine and subsequent hydrolysis to yield the final product. This method has been optimized to produce high yields of pure 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester, making it a practical choice for laboratory use.
Applications De Recherche Scientifique
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to have a range of potential applications in scientific research. One area of interest is in the study of protein-protein interactions, where 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can be used as a probe to investigate the binding affinity and specificity of proteins. Additionally, 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has been shown to be effective in the study of enzyme kinetics, where it can be used to measure the rate of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNSYUNGRCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)
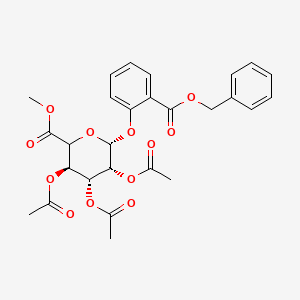

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
